N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide
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Overview
Description
N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide is a chemical compound with the molecular formula C20H16N4O and a molecular weight of 328.3672 g/mol . It is a member of the indazole family, which is known for its diverse biological activities and medicinal applications . This compound features an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
The synthesis of N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide can be achieved through various synthetic routes. One common method involves the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . Another approach includes the reductive cyclization reactions and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Industrial production methods often optimize these synthetic routes to achieve higher yields and purity while minimizing byproducts.
Chemical Reactions Analysis
N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, such as Cu(OAc)2, and oxidizing agents like tert-butyl nitrite . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Cu(OAc)2-catalyzed reaction can yield a wide variety of 1H-indazoles in good to excellent yields .
Scientific Research Applications
N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antiproliferative agent, inhibiting the growth of neoplastic cell lines at low concentrations . Additionally, it has been studied for its potential use as a selective inhibitor of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . In the industry, it can be employed in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent pan-BCR-ABL inhibitor, including the imatinib-resistant mutant T315I . This inhibition is an effective therapeutic approach for the treatment of chronic myeloid leukemia (CML) . The compound’s antiproliferative activity is attributed to its ability to cause a block in the G0–G1 phase of the cell cycle .
Comparison with Similar Compounds
N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide can be compared with other indazole derivatives, such as 3-amino-1H-indazole-1-carboxamides . These compounds also exhibit antiproliferative activity and have been studied for their potential therapeutic applications. this compound is unique in its ability to inhibit the BCR-ABL kinase, making it a valuable candidate for the treatment of CML . Other similar compounds include 3-amino-N-(4-benzylphenyl)-1H-indazole-1-carboxamide and 3-amino-N-(4-butoxyphenyl)-1H-indazole-1-carboxamide .
Properties
CAS No. |
935660-76-7 |
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Molecular Formula |
C20H16N4O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H16N4O/c21-19-18-16(7-4-8-17(18)23-24-19)13-9-11-15(12-10-13)22-20(25)14-5-2-1-3-6-14/h1-12H,(H,22,25)(H3,21,23,24) |
InChI Key |
ZBWAOEUPXWDTQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N |
Origin of Product |
United States |
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